N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride Selective neuronal nitrogen oxide synthase (nNOS) inhibitor (IC50 values are 1 and 17 μM for nNOS and endothelial NOS respectively). Reduces ischemic cell damage after middle cerebral artery (MCA) occlusion in rats. Displays a synergistic neuroprotective effect when combined with either an NMDA or AMPA receptor antagonist.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004669
InChI: InChI=1S/C20H20ClN3S.2ClH/c21-17-4-1-3-16(13-17)14-23-11-10-15-6-8-18(9-7-15)24-20(22)19-5-2-12-25-19;;/h1-9,12-13,23H,10-11,14H2,(H2,22,24);2*1H
SMILES: C1=CC(=CC(=C1)Cl)CNCCC2=CC=C(C=C2)N=C(C3=CC=CS3)N.Cl.Cl
Molecular Formula: C20H22Cl3N3S
Molecular Weight: 442.8 g/mol

N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride

CAS No.:

Cat. No.: VC0004669

Molecular Formula: C20H22Cl3N3S

Molecular Weight: 442.8 g/mol

* For research use only. Not for human or veterinary use.

N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride -

Molecular Formula C20H22Cl3N3S
Molecular Weight 442.8 g/mol
IUPAC Name N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride
Standard InChI InChI=1S/C20H20ClN3S.2ClH/c21-17-4-1-3-16(13-17)14-23-11-10-15-6-8-18(9-7-15)24-20(22)19-5-2-12-25-19;;/h1-9,12-13,23H,10-11,14H2,(H2,22,24);2*1H
Standard InChI Key SOXBYIKSUDXMIE-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)CNCCC2=CC=C(C=C2)N=C(C3=CC=CS3)N.Cl.Cl
Canonical SMILES C1=CC(=CC(=C1)Cl)CNCCC2=CC=C(C=C2)N=C(C3=CC=CS3)N.Cl.Cl

Chemical and Structural Characteristics

Molecular Composition

ARL 17477 dihydrochloride has the molecular formula C20H22Cl3N3S and a molecular weight of 442.8 g/mol. The compound’s IUPAC name reflects its intricate structure: N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride. Key structural features include:

  • A thiophene ring (C4H3S) serving as the central heterocyclic scaffold.

  • A carboximidamide group (-C(=NH)-NH2) linked to the thiophene ring.

  • A 3-chlorophenylmethylethylamino side chain providing hydrophobic interactions for target binding.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC20H22Cl3N3S
Molecular Weight442.8 g/mol
CAS Number180983-17-9
SolubilityWater-soluble (dihydrochloride)
Selectivity (nNOS vs. eNOS)17-fold

Synthesis and Optimization

Synthetic routes for ARL 17477 dihydrochloride involve multi-step organic reactions:

  • Thiophene-2-carboximidamide Formation: Thiophene-2-carbonitrile undergoes sequential reactions with ammonia and hydrochloric acid to yield the carboximidamide group.

  • Side Chain Assembly: The 3-chlorophenylmethylethylamino moiety is synthesized via reductive amination of 3-chlorobenzaldehyde with ethylenediamine, followed by alkylation.

  • Coupling and Salt Formation: The two fragments are coupled using peptide-binding reagents, with final dihydrochloride salt formation enhancing solubility.

Biological Activity and Mechanism

Nitric Oxide Synthase Inhibition

ARL 17477 dihydrochloride selectively inhibits nNOS, which catalyzes nitric oxide (NO) production in neurons. Excessive NO during ischemia exacerbates oxidative stress and neuronal apoptosis .

Table 2: Enzymatic Inhibition Profile

EnzymeIC50 (μM)Role in Ischemia
nNOS1.0Mediates neurotoxicity via NO/peroxynitrite
eNOS17.0Maintains cerebral blood flow

The compound’s selectivity arises from structural differences in the nNOS active site, particularly interactions with heme and tetrahydrobiopterin cofactors .

Pharmacokinetics

  • Blood-Brain Barrier Penetration: ARL 17477 dihydrochloride achieves brain concentrations sufficient to inhibit cortical NOS activity by >85% within 10 minutes post-administration .

  • Half-Life: Preclinical studies report a plasma half-life of ~2.5 hours in rodents, supporting twice-daily dosing regimens .

Neuroprotective Effects in Cerebral Ischemia

Global Ischemia Models

In gerbils subjected to bilateral carotid artery occlusion:

  • Immediate Post-Treatment: 50 mg/kg (i.p.) reduced hippocampal CA1 neuronal loss by 62% (p < 0.01) .

  • Delayed Administration: No significant protection when given 30 minutes post-occlusion, highlighting a narrow therapeutic window .

Endothelin-1-Induced Occlusion

  • Infarct Volume Reduction: 1 mg/kg (i.v.) administered 0–2 hours post-occlusion decreased infarct size by 34–41% (p < 0.05) .

  • Mechanism: Improved perfusion via collateral circulation and reduced peroxynitrite-mediated DNA damage .

Intraluminal Suture Model

  • Limited Efficacy: Doses up to 3 mg/kg (i.v.) failed to reduce infarct volume at 1–7 days, possibly due to microvascular thrombosis unmitigated by nNOS inhibition alone .

Table 3: Neuroprotection Across Ischemia Models

ModelDoseEfficacy (% Reduction)
Global (Gerbil)50 mg/kg62%
Focal (Endothelin-1)1 mg/kg34–41%
Focal (Suture)3 mg/kgNo effect

Synergistic Therapy and Combination Approaches

Glutamate Receptor Antagonists

  • MK-801 (NMDA Antagonist): Co-administration with ARL 17477 dihydrochloride enhanced neuroprotection by 44% versus either drug alone (p < 0.001) .

  • LY293558 (AMPA Antagonist): Combined therapy increased protection by 35%, suggesting complementary pathways in excitotoxicity and nitrosative stress .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator